The Molecular Signature: A Spectroscopic Guide to 2-Fluoro-6-methylbenzamide
The Molecular Signature: A Spectroscopic Guide to 2-Fluoro-6-methylbenzamide
Abstract
This technical guide provides an in-depth analysis of the spectral data for 2-Fluoro-6-methylbenzamide (C₈H₈FNO), a compound of interest in contemporary drug discovery and chemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between the molecular structure and its spectroscopic output, this guide serves as a critical reference for the unambiguous identification, characterization, and quality control of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through predictive data modeling, ensuring scientific rigor and practical applicability.
Introduction: The Structural and Spectroscopic Landscape of 2-Fluoro-6-methylbenzamide
2-Fluoro-6-methylbenzamide, with a molecular weight of 153.15 g/mol , is a substituted aromatic amide.[1] Its structure, featuring a benzamide core with fluoro and methyl groups at the ortho positions, presents a unique electronic and steric environment. This arrangement significantly influences its chemical reactivity and biological activity, making precise structural confirmation paramount. Spectroscopic techniques are the cornerstone of such molecular characterization, providing a non-destructive and highly informative "fingerprint" of the compound.
This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of 2-Fluoro-6-methylbenzamide. Each section will detail the underlying principles of the technique, the experimental rationale, a comprehensive analysis of the spectral data, and a logical interpretation that links spectral features to the specific structural attributes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Framework
NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the number of different types of protons and carbons, their neighboring atoms, and through-space relationships.
Methodological Approach for NMR Data Acquisition
A robust NMR analysis begins with a well-defined experimental protocol. The following steps represent a standard workflow for acquiring high-quality NMR data for a small organic molecule like 2-Fluoro-6-methylbenzamide.
IR Spectral Data and Interpretation
The IR spectrum of 2-Fluoro-6-methylbenzamide will exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted IR Absorption Bands for 2-Fluoro-6-methylbenzamide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3350 & 3180 | N-H stretch | Primary Amide (-CONH₂) |
| ~ 3050 - 3100 | C-H stretch | Aromatic |
| ~ 2920 - 2980 | C-H stretch | Methyl (-CH₃) |
| ~ 1660 | C=O stretch (Amide I) | Primary Amide (-CONH₂) |
| ~ 1600 & 1470 | C=C stretch | Aromatic Ring |
| ~ 1400 | N-H bend (Amide II) | Primary Amide (-CONH₂) |
| ~ 1250 | C-N stretch | Amide |
| ~ 1100 | C-F stretch | Fluoroaromatic |
| ~ 750 - 800 | C-H out-of-plane bend | Aromatic |
Interpretation:
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N-H Stretching: The two distinct bands around 3350 cm⁻¹ and 3180 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.
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C=O Stretching (Amide I): A strong absorption band around 1660 cm⁻¹ is indicative of the carbonyl stretching vibration of the amide group.
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N-H Bending (Amide II): The band around 1400 cm⁻¹ corresponds to the in-plane bending of the N-H bonds.
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Aromatic and Aliphatic C-H Stretching: Absorptions for aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.
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C-F Stretching: The carbon-fluorine bond will exhibit a strong stretching vibration in the fingerprint region, typically around 1100 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.
Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.
Mass Spectrum Data and Interpretation
The mass spectrum of 2-Fluoro-6-methylbenzamide will show a molecular ion peak and several fragment ions.
Table 4: Predicted Mass Spectrum Data for 2-Fluoro-6-methylbenzamide
| m/z | Relative Intensity | Proposed Fragment |
| 153 | Moderate | [M]⁺˙ (Molecular Ion) |
| 136 | Moderate | [M - NH₃]⁺˙ |
| 125 | Strong | [M - CO]⁺˙ |
| 109 | Moderate | [M - CONH₂]⁺ |
| 96 | Moderate | [C₆H₄F]⁺ |
Interpretation:
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Molecular Ion (m/z 153): The peak at m/z 153 corresponds to the intact molecule with one electron removed, confirming the molecular weight of the compound.
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Loss of Ammonia (m/z 136): A fragment at m/z 136 suggests the loss of an ammonia molecule (NH₃) from the molecular ion.
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Loss of Carbon Monoxide (m/z 125): The peak at m/z 125 likely arises from the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, a common fragmentation pathway for aromatic carbonyl compounds.
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Loss of the Amide Group (m/z 109): A significant fragment at m/z 109 corresponds to the 2-fluoro-6-methylphenyl cation, formed by the cleavage of the bond between the aromatic ring and the carbonyl group.
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Fluorophenyl Cation (m/z 96): Further fragmentation can lead to the formation of a fluorophenyl cation at m/z 96.
Conclusion: A Cohesive Spectroscopic Portrait
The comprehensive analysis of the NMR, IR, and MS spectral data provides a self-validating and unambiguous structural confirmation of 2-Fluoro-6-methylbenzamide. The ¹H and ¹³C NMR spectra precisely map the proton and carbon skeleton, while the IR spectrum confirms the presence of key functional groups, particularly the primary amide and the fluoroaromatic moiety. The mass spectrum corroborates the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This guide, by integrating predictive data with fundamental spectroscopic principles, offers a robust framework for the analytical characterization of 2-Fluoro-6-methylbenzamide, ensuring its identity and purity in research and development applications.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 58906349, 2-Fluoro-6-methylbenzamide. [Link]. Accessed January 26, 2026.
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]. Accessed January 26, 2026.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
